

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bazinaprine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bazinaprine*

Cat. No.: *B1218481*

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure and stereochemical properties of **bazinaprine**, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed chemical data and methodologies.

Chemical Identity and Physicochemical Properties

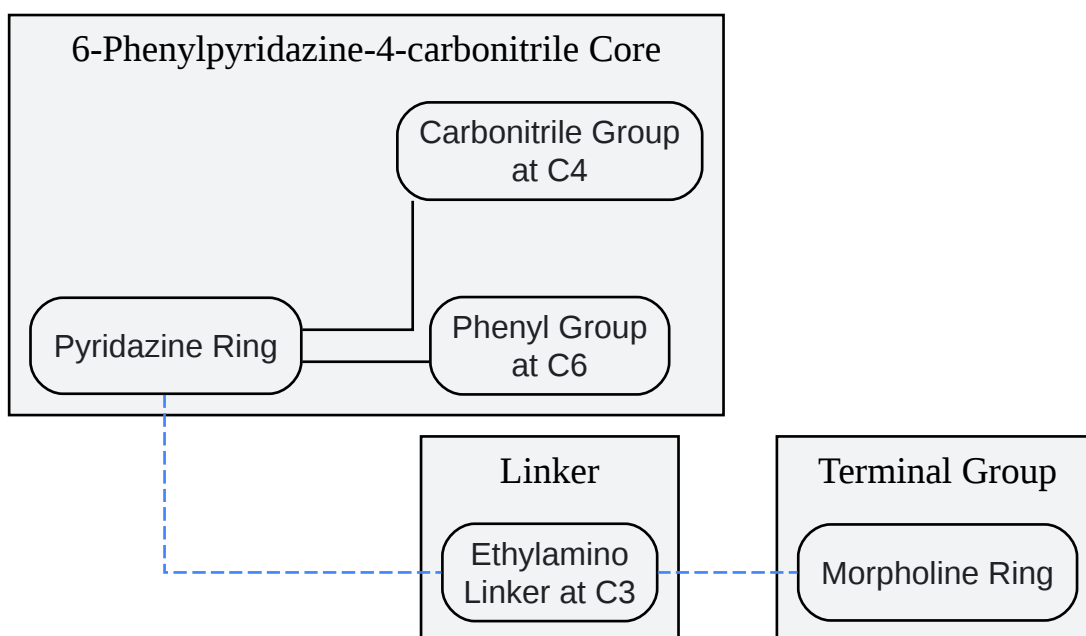
Bazinaprine, also known by its developmental code SR 95191, is a pyridazine derivative.^{[1][2]} Its core structure consists of a phenyl-substituted pyridazine ring linked to a morpholinoethylamino side chain.^[1]

Table 1: Chemical Identifiers and Properties of **Bazinaprine**

Property	Value	Source
IUPAC Name	3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile	[1]
Molecular Formula	C17H19N5O	[1][3]
Molecular Weight	309.37 g/mol	[3]
Exact Mass	309.15896025 Da	[1]
CAS Number	94011-82-2	[1][3]
SMILES	<chem>C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3</chem>	[1]
InChIKey	KRNDIPHOJLIHRI-UHFFFAOYSA-N	[1]

Chemical Structure

The chemical structure of **bazinaprine** is characterized by three main moieties: a 6-phenylpyridazine-4-carbonitrile core, an ethylamino linker, and a terminal morpholine ring. This structure is fundamental to its activity as a MAO-A inhibitor.[3][4][5]



[Click to download full resolution via product page](#)

Caption: Logical relationship of the chemical moieties in **Bazinaprine**.

Stereochemistry

Based on its two-dimensional structure, **bazinaprine** is an achiral molecule. It does not possess any stereocenters, which are typically carbon atoms bonded to four different substituent groups. The absence of chirality is confirmed by its InChIKey, KRNDIPHOJLIHRI-UHFFFAOYSA-N, where the "UHFFFAOYSA" segment indicates a standard, non-stereospecific structure.^[1] Consequently, **bazinaprine** does not have enantiomers or diastereomers.

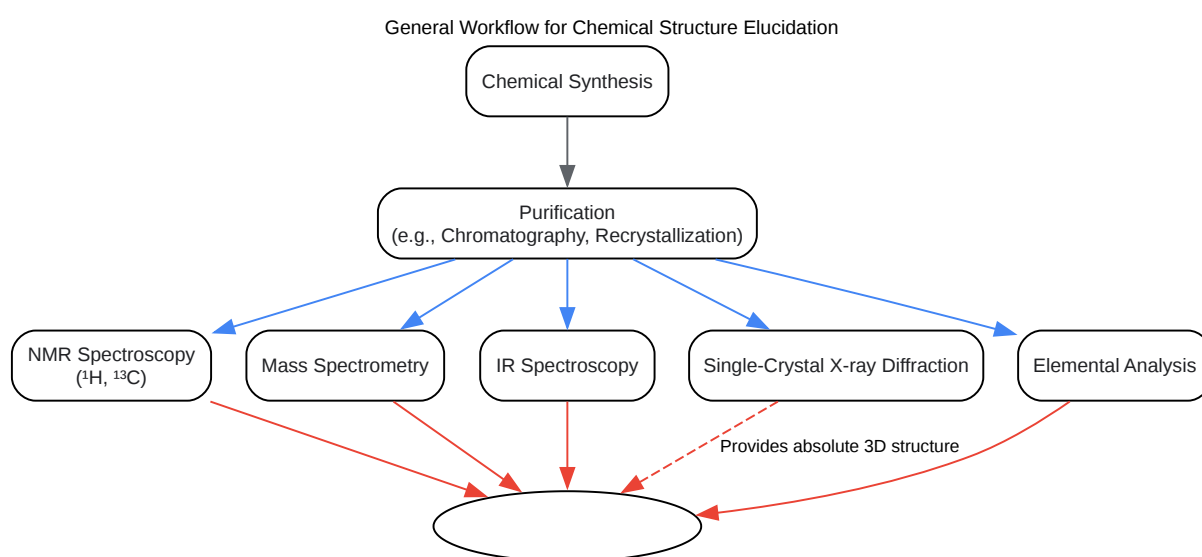
Experimental Protocols for Structural Elucidation

While specific, detailed experimental protocols for the initial structural determination of **bazinaprine** are not available in the provided search results, the structural characterization of novel organic compounds like **bazinaprine** typically follows a standardized workflow. This involves synthesis followed by spectroscopic and crystallographic analysis.

General Synthetic Approach: The synthesis of pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine to form the pyridazine ring. Subsequent

functionalization, such as nucleophilic aromatic substitution, would be used to introduce the morpholinoethylamino side chain. The synthesis of related 1,3,5-triazine derivatives, for example, involves the sequential displacement of chlorine atoms from a triazine core with various amines and amino acids.[5][6]

General Analytical Workflow: The definitive structure of a synthesized compound like **bazinaprine** is confirmed through a combination of analytical techniques.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and structural confirmation of a novel chemical entity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule, identifying the number and connectivity of protons and carbons.
- Mass Spectrometry (MS): This technique provides the precise molecular weight and fragmentation pattern, which helps in confirming the molecular formula.[1]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the nitrile ($C\equiv N$) and amine ($N-H$) groups in **bazinaprine**.
- Single-Crystal X-ray Diffraction: This is the gold-standard method for unambiguously determining the three-dimensional structure of a crystalline solid.[7][8][9] It provides precise bond lengths, bond angles, and conformational information. While a specific crystal structure for **bazinaprine** was not found, this method would be the definitive way to confirm its planar and bond characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SR 95191 | $C_{17}H_{19}N_5O$ | CID 72119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.com [molnova.com]
- 4. Bazinaprine | MAO | TargetMol [targetmol.com]
- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of the ternary complex of Leishmania major pteridine reductase 1 with the cofactor $NADP^+/NADPH$ and the substrate folic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of the monocupin ring-cleaving dioxygenase 5-nitrosalicylate 1,2-dioxygenase from Bradyrhizobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bazinaprine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218481#bazinaprine-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com